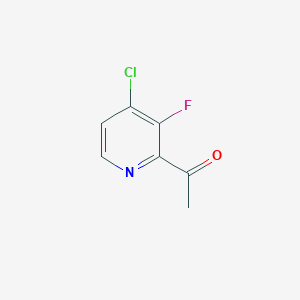

![molecular formula C20H17FN2O4S B8140561 4-fluoro-N'-[(3-hydroxyphenyl)sulfonyl]-5-methyl[1,1'-biphenyl]-3-carbohydrazide](/img/structure/B8140561.png)

4-fluoro-N'-[(3-hydroxyphenyl)sulfonyl]-5-methyl[1,1'-biphenyl]-3-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound has shown significant potential in inhibiting the proliferation and migration of osteosarcoma cells and inducing apoptosis . It is primarily used in scientific research for its ability to target and inhibit specific histone acetyltransferases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

WM-3835 is synthesized through a series of chemical reactions involving the coupling of a hydroxybenzenesulfonohydrazide with a biphenylcarbonyl derivative. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the final product being purified through high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

Industrial Production Methods

Industrial production of WM-3835 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is stored as a powder at -20°C to maintain its stability and potency .

Analyse Chemischer Reaktionen

Types of Reactions

WM-3835 primarily undergoes binding reactions with its target enzymes. It binds directly to the acetyl-CoA binding site of HBO1, inhibiting its activity. This binding leads to a decrease in histone acetylation levels, particularly H3K14Ac .

Common Reagents and Conditions

The common reagents used in the synthesis and reactions involving WM-3835 include DMSO, ethanol, and various organic solvents. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal binding and activity .

Major Products

The major product formed from the reactions involving WM-3835 is the inhibited form of the target enzyme, HBO1. This inhibition leads to downstream effects such as reduced cell proliferation and increased apoptosis in osteosarcoma cells .

Wissenschaftliche Forschungsanwendungen

WM-3835 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Cancer Research: WM-3835 has shown significant potential in inhibiting the growth and proliferation of various cancer cells, including osteosarcoma and castration-resistant prostate cancer cells .

Epigenetics: As an inhibitor of histone acetyltransferases, WM-3835 is used to study the role of histone acetylation in gene expression and regulation

Drug Development: WM-3835 serves as a lead compound for the development of new drugs targeting histone acetyltransferases and related pathways

Wirkmechanismus

WM-3835 exerts its effects by binding to the acetyl-CoA binding site of HBO1, inhibiting its activity. This inhibition leads to a decrease in histone acetylation levels, particularly H3K14Ac, which in turn affects gene expression and cell proliferation. The compound also downregulates several pro-cancerous genes, including CCR2, MYLK, VEGFR2, and OCIAD2 .

Vergleich Mit ähnlichen Verbindungen

WM-3835 is unique in its high specificity and potency as an HBO1 inhibitor. Similar compounds include:

WM-1119: Another acylsulfonohydrazide compound that inhibits KAT6A and KAT6B.

WM-8014: A benzoylsulfonohydrazide compound with similar inhibitory effects on KAT6A and KAT6B.

Compared to these compounds, WM-3835 has shown higher specificity and potency in inhibiting HBO1, making it a valuable tool in scientific research .

Eigenschaften

IUPAC Name |

2-fluoro-N'-(3-hydroxyphenyl)sulfonyl-3-methyl-5-phenylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O4S/c1-13-10-15(14-6-3-2-4-7-14)11-18(19(13)21)20(25)22-23-28(26,27)17-9-5-8-16(24)12-17/h2-12,23-24H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJFJJXCBRSCDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)NNS(=O)(=O)C2=CC=CC(=C2)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-([1,1'-Biphenyl]-4-yl)quinazolin-2-yl)-8-phenyl-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B8140496.png)

![3-chloro-6-(4-ethylpiperazin-1-yl)-7-fluoro-11H-benzo[b][1,4]benzodiazepine](/img/structure/B8140551.png)

![5'-(4-Formylphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B8140583.png)